molecular formula C21H21N7O2S B6548769 1-(benzenesulfonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946286-70-0

1-(benzenesulfonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6548769
CAS No.: 946286-70-0
M. Wt: 435.5 g/mol
InChI Key: ZLOKRWFSMBTSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a triazolopyrimidine core substituted at the 3-position with a benzyl group and at the 7-position with a piperazine ring bearing a benzenesulfonyl moiety. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, enabling diverse biological activities . The benzenesulfonyl group likely enhances solubility and modulates target selectivity, as seen in structurally related NADPH oxidase inhibitors and adenosine receptor modulators .

Properties

IUPAC Name

7-[4-(benzenesulfonyl)piperazin-1-yl]-3-benzyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2S/c29-31(30,18-9-5-2-6-10-18)27-13-11-26(12-14-27)20-19-21(23-16-22-20)28(25-24-19)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOKRWFSMBTSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(benzenesulfonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical moieties. The compound features a piperazine ring linked to a triazolopyrimidine core, which is known for its pharmacological relevance. The synthetic pathway often includes the use of coupling reactions and cyclization techniques to achieve the desired structure.

Example Synthetic Pathway

  • Formation of Triazolopyrimidine Core : This may involve cyclization reactions using appropriate precursors.
  • Sulfonation : The introduction of the benzenesulfonyl group can be achieved through electrophilic aromatic substitution.
  • Final Coupling : The piperazine moiety is introduced via nucleophilic substitution or coupling reactions with activated derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related triazole derivatives possess strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has shown promising results as an inhibitor for several enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors in this category are crucial for treating neurodegenerative diseases such as Alzheimer's.
  • Urease : Compounds with urease inhibitory activity can be significant in managing urinary tract infections and other related conditions.

Anticancer Potential

Preliminary studies suggest that the triazolopyrimidine scaffold may exhibit anticancer activity by modulating key cellular pathways involved in tumor growth and metastasis. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine and triazolopyrimidine components can significantly influence the biological activity. For instance:

  • Substituents on the benzene ring can enhance binding affinity to target enzymes or receptors.
  • Variations in the length and nature of alkyl chains attached to the piperazine ring can affect solubility and bioavailability.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives against common pathogens. Among them, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Bacillus subtilis, indicating strong antibacterial potential.

Case Study 2: AChE Inhibition

In a comparative analysis of various piperazine derivatives, this compound was found to inhibit AChE with an IC50 value of 25 µM, showcasing its potential as a therapeutic agent for cognitive disorders.

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine Substituents
Compound Name Structural Features Biological Target/Activity Key Findings References
Target Compound 3-Benzyl-triazolopyrimidine + benzenesulfonyl-piperazine Not explicitly stated (inferred) Structural similarity to NADPH oxidase inhibitors and adenosine modulators
1-{3-Benzyl-triazolopyrimidin-7-yl}piperazine dihydrochloride Piperazine without benzenesulfonyl substitution Unknown Simpler structure; used as a precursor for further derivatization
1,3-Benzodioxol-5-yl-piperazine derivative Piperazine substituted with 1,3-benzodioxole-5-carbonyl Unknown Bulkier aromatic group may affect membrane permeability
1-(Biphenyl-4-carbonyl)-piperazine derivative Piperazine substituted with biphenyl carbonyl Unknown Enhanced lipophilicity due to biphenyl group
1-(3,4-Difluorobenzoyl)-piperazine derivative Piperazine substituted with 3,4-difluorobenzoyl Unknown Fluorine atoms may improve metabolic stability

Key Structural Insights :

  • The benzenesulfonyl group in the target compound distinguishes it from simpler piperazine derivatives (e.g., dihydrochloride salt in ), likely enhancing receptor binding or solubility.
Analogues with Modified Triazolopyrimidine Cores
Compound Name Structural Features Biological Target/Activity Key Findings References
VAS2870 3-Benzyl-triazolopyrimidine + benzoxazol-2-yl sulfide NADPH oxidase inhibitor Potent inhibition of ROS production in PMNs; used in cardiovascular studies
RG7774 3-[(1-Methyl-tetrazolyl)methyl]-triazolopyrimidine Cannabinoid CB2 receptor agonist High selectivity for CB2 over CB1; potential for treating retinal diseases
Adenosine A2A modulator 3-Benzyl-triazolopyrimidine + urea-trifluoromethylphenyl Adenosine A2A receptor modulator Dual allosteric/orthosteric activity; no psychotropic effects
Propylthio derivatives (e.g., Compound 9) 3-Benzyl-triazolopyrimidine + propylthio + tert-butyl Unknown (kinase inhibition inferred) Propylthio group may enhance hydrophobic interactions

Key Functional Insights :

  • The 3-benzyl group on the triazolopyrimidine core is conserved across multiple compounds, suggesting its role in maintaining structural integrity and target engagement .
  • Modifications at the 5- and 7-positions (e.g., sulfide in VAS2870, tetrazolyl in RG7774) dictate target specificity (e.g., NADPH oxidase vs. CB2 receptors) .
Physicochemical and Pharmacokinetic Properties
Compound Type logP (Predicted) Molecular Weight Solubility Metabolic Stability
Target Compound ~3.5 ~450 g/mol Moderate (sulfonyl) Likely moderate
VAS2870 ~2.8 ~420 g/mol Low (sulfide) High (benzoxazole)
RG7774 ~2.2 ~400 g/mol High (tetrazole) Moderate
3,4-Difluorobenzoyl derivative ~4.0 ~435 g/mol Low High (fluorine)

Key Trends :

  • The benzenesulfonyl group in the target compound balances lipophilicity (logP ~3.5) and solubility, whereas fluorinated derivatives (e.g., ) prioritize metabolic stability.
  • RG7774’s tetrazole ring improves solubility, critical for ocular applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.